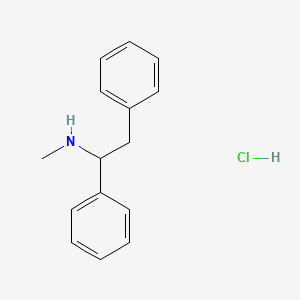
Tetraphenylphosphanium;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetraphenylphosphonium chloride is an organic compound with the chemical formula ( \text{C}{24}\text{H}{20}\text{ClP} ). It consists of a tetraphenylphosphonium cation and a chloride anion. This compound is a colorless solid and is known for its use in generating lipophilic salts from inorganic and organometallic anions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tetraphenylphosphonium chloride can be synthesized by the reaction of chlorobenzene with triphenylphosphine, catalyzed by nickel salts: [ \text{PhCl} + \text{PPh}_3 \rightarrow \text{Ph}_4\text{PCl} ] This reaction involves the use of chlorobenzene (PhCl) and triphenylphosphine (PPh3) under the presence of nickel salts as a catalyst .
Industrial Production Methods: The industrial production of tetraphenylphosphonium chloride follows similar synthetic routes, with careful control of reaction conditions to ensure high yield and purity. The compound is typically crystallized from acetone and dried under vacuum to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Tetraphenylphosphonium chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with organometallic anionic complexes to form corresponding salts.
Reduction Reactions: It can be reduced to form tetraphenylphosphine and other products depending on the reagents used.
Common Reagents and Conditions:
Lithium Dialkylamides: React with tetraphenylphosphonium chloride to give products like 9-phenyl-9-phosphafluorene and benzene.
Nickel Salts: Used as catalysts in the synthesis of tetraphenylphosphonium chloride.
Major Products Formed:
Lipophilic Salts: Formed from the reaction with inorganic and organometallic anions.
Tetraphenylphosphine: Formed through reduction reactions.
Wissenschaftliche Forschungsanwendungen
Tetraphenylphosphonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst to facilitate the dissolution of inorganic anions in organic solvents.
Biology: Employed in studies involving ion-solvation and ion-association behavior.
Industry: Utilized in the production of perovskite solar cells to enhance the crystallinity of thin films.
Wirkmechanismus
Tetraphenylphosphonium chloride exerts its effects primarily through its ability to form lipophilic salts. The tetraphenylphosphonium cation interacts with various anions, facilitating their dissolution in organic solvents. This property makes it an effective phase-transfer catalyst, allowing for the transfer of anions between different phases .
Vergleich Mit ähnlichen Verbindungen
Tetraphenylphosphonium Bromide: Similar in structure but contains a bromide anion instead of chloride.
Tetrabutylphosphonium Chloride: Contains butyl groups instead of phenyl groups.
Tetraphenylarsonium Chloride: Contains an arsenic atom instead of phosphorus.
Uniqueness: Tetraphenylphosphonium chloride is unique due to its high melting point and solubility in organic solvents, which is facilitated by the rigidity of the phenyl groups. This property makes it particularly useful in crystallization processes and as a phase-transfer catalyst .
Eigenschaften
Molekularformel |
C24H21ClP+ |
|---|---|
Molekulargewicht |
375.8 g/mol |
IUPAC-Name |
tetraphenylphosphanium;hydrochloride |
InChI |
InChI=1S/C24H20P.ClH/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;/h1-20H;1H/q+1; |
InChI-Schlüssel |
WAGFXJQAIZNSEQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![6-{[{[(4-Ethyl-2,3-dioxopiperazin-1-yl)carbonyl]amino}(phenyl)acetyl]amino}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12808640.png)


![N-([1,1'-Biphenyl]-3-yl)-4-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B12808648.png)

![3,9-dibenzyl-2,4,8,10-tetrahydro-[1,3]benzoxazino[6,5-f][1,3]benzoxazine](/img/structure/B12808673.png)

![2-(piperidin-1-ylmethyl)-3H-thiochromeno[3,4-d]imidazol-4-one](/img/structure/B12808691.png)

